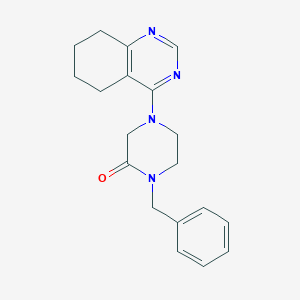
1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is a complex organic compound that features a quinazoline ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitubercular and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions, usually in pyridine solution, and is heated at 100°C for 24 hours. The yields of the products are generally high, ranging from 47% to 80% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated analogs.
Scientific Research Applications
1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various enzymes and proteins.
Medicine: Investigated for its potential as an antitubercular and antidiabetic agent.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, it has shown high binding affinity towards enzymes like dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase. These interactions inhibit the activity of these enzymes, which are crucial for the survival of Mycobacterium tuberculosis, thereby exhibiting antitubercular activity .
Comparison with Similar Compounds
Similar Compounds
1-(7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: Known for its antibacterial activity.
4-Aminotetrahydroquinazoline derivatives: Studied for their potential as antiviral agents.
Uniqueness
1-Benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one is unique due to its specific structural features and the combination of a quinazoline ring with a piperazine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-benzyl-4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-18-13-23(11-10-22(18)12-15-6-2-1-3-7-15)19-16-8-4-5-9-17(16)20-14-21-19/h1-3,6-7,14H,4-5,8-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQLMVKZGFOARQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCN(C(=O)C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














